2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds application in scientific research as a key intermediate for the synthesis of functionalized imidazolecarboxaldehydes []. Imidazolecarboxaldehydes are a class of heterocyclic compounds with significant biological activity. Their properties make them attractive candidates for drug discovery efforts [].
One study describes the utilization of 2-bromo-3-(cyclohexyloxy)acrylaldehyde in the large-scale production of a late-stage intermediate for an investigational active pharmaceutical ingredient (API) containing an imidazolecarboxaldehyde unit []. The selection of 2-bromo-3-(cyclohexyloxy)acrylaldehyde stemmed from its desirable properties for this application.
2-Bromo-3-(cyclohexyloxy)acrylaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, an acrylaldehyde functional group, and a cyclohexyloxy substituent. Its molecular formula is C₉H₁₃BrO₂, and it has a molecular weight of approximately 233.1 g/mol . The compound is notable for its potential applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and fine chemicals.
The reactivity of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde primarily involves nucleophilic substitutions and condensation reactions. It can undergo reactions typical of aldehydes, such as:
While specific biological activities for 2-Bromo-3-(cyclohexyloxy)acrylaldehyde have not been extensively documented, compounds with similar structures often exhibit notable pharmacological properties. For instance, derivatives of acrylaldehyde are known to possess antimicrobial and anti-inflammatory activities. Research into related compounds suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde can be achieved through several methods, including:
2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds applications primarily in organic synthesis as an intermediate for:
Interaction studies involving 2-Bromo-3-(cyclohexyloxy)acrylaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Furthermore, investigations into its interaction with biological targets could reveal insights into its pharmacological potential.
Several compounds share structural similarities with 2-Bromo-3-(cyclohexyloxy)acrylaldehyde. A comparative analysis highlights its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Bromopropionaldehyde | Simple bromo-aldehyde | Less complex; lacks cyclohexyloxy group |
3-Cyclohexyloxybenzaldehyde | Contains cyclohexyloxy but lacks bromine | Aromatic structure; different reactivity profile |
4-Bromobenzaldehyde | Bromo-substituted benzaldehyde | Aromatic system; more stable than acrylaldehydes |
2-Bromo-3-methylbutyraldehyde | Similar bromo-aldehyde structure | Aliphatic chain instead of cyclohexyl |
The presence of both the bromine atom and the cyclohexyloxy group in 2-Bromo-3-(cyclohexyloxy)acrylaldehyde contributes to its distinctive reactivity and potential applications compared to these similar compounds.
The development of 2-bromo-3-(cyclohexyloxy)acrylaldehyde originated from pharmaceutical industry needs for stable bromomalonaldehyde derivatives. Researchers at Wyeth Research first reported its synthesis in 2010 while developing late-stage intermediates for an investigational active pharmaceutical ingredient (API). Initial attempts focused on ethyl enol ethers of bromomalonaldehyde but faced stability issues during long-term storage. Through systematic evaluation of six enol ether derivatives, the cyclohexyl variant demonstrated superior solid-state stability (melting point 66.5°C) compared to liquid-phase alternatives. This discovery solved critical challenges in maintaining reagent integrity during multi-ton API production campaigns.
As an isolable enol ether, 2-bromo-3-(cyclohexyloxy)acrylaldehyde bridges the reactivity gap between unstable α-bromoaldehydes and practical synthetic applications:
The compound’s dual functionality permits sequential transformations unavailable through direct bromomalonaldehyde use. For instance, its application in synthesizing 2-(4-n-alkoxyphenyl)-5-bromopyrimidines demonstrates versatility in heterocycle formation.
Structurally, 2-bromo-3-(cyclohexyloxy)acrylaldehyde belongs to the α-bromo enol ether subclass with the general formula C₉H₁₃BrO₂. Key structural features include:
Synthetic access typically involves acid-catalyzed condensation of bromomalonaldehyde with cyclohexanol under Dean-Stark conditions. This method achieves 80% yield on multi-hundred-kilogram scales through careful control of azeotropic water removal.
The classical synthesis of 2-bromo-3-(cyclohexyloxy)acrylaldehyde revolves around the conversion of 2-bromomalonaldehyde into stable enol ether derivatives. Early methods involved reacting 2-bromomalonaldehyde with cyclohexanol under acidic conditions to form the corresponding enol ether. This approach leverages the equilibrium between the aldehyde and its enol tautomer, which is stabilized by the electron-donating cyclohexyl group [2] [4].
A critical challenge in classical routes was identifying an enol ether derivative with sufficient stability for isolation and storage. Comparative studies of ethyl, isopropyl, and cyclohexyl enol ethers revealed that the cyclohexyl variant crystallizes as a solid (melting point: 66.5°C), unlike its liquid counterparts [4]. This property enabled its use in multi-step syntheses without degradation, a necessity for industrial campaigns producing over 1.1 metric tons of the compound [2].
Table 1: Comparison of Enol Ether Derivatives of 2-Bromomalonaldehyde
Enol Ether Group | Physical State | Thermal Decomposition Onset (°C) | Isolation Feasibility |
---|---|---|---|
Ethyl | Liquid | 178 | Low |
Isopropyl | Liquid | 165 | Low |
Cyclohexyl | Solid | 158 | High |
The reaction typically proceeds in dichloromethane or toluene, with yields averaging 80% after solvent exchange and crystallization [4]. However, early processes faced safety risks during solvent removal, as concentrated solutions risked exothermic decomposition exceeding reactor vent capacities [2].
Recent advancements have integrated transition metal catalysis and oxidative methods. For instance, palladium(II)-mediated oxidative Heck reactions enable the coupling of acrolein derivatives with arylboronic acids, offering a pathway to α,β-unsaturated aldehydes under mild conditions [6]. While not directly applied to 2-bromo-3-(cyclohexyloxy)acrylaldehyde, this methodology inspires analogous strategies for functionalizing brominated acrylaldehydes.
Microwave-assisted synthesis has also reduced reaction times from hours to minutes. In one protocol, acrolein derivatives reacted with arylboronic acids at 100°C for 30 minutes using Pd(OAc)₂ and 2,9-dimethyl-1,10-phenanthroline (dmphen) as ligands, achieving yields up to 92% [6]. Such methods could be adapted to streamline the synthesis of brominated acrylaldehyde precursors.
Optimizing classical routes has focused on enhancing stability and scalability. Key adjustments include:
These modifications enabled the production of 330 kg batches with consistent purity (>95%) [2].
Catalytic innovations have expanded the toolbox for synthesizing acrylaldehyde derivatives. A patent describes the oxidation of 2-bromo-1,3-propanediol to 2-bromomalondialdehyde using sodium hypochlorite and catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in water, achieving >99% purity [3]. This method avoids hazardous organic solvents and could precede enol ether formation with cyclohexanol.
Photoredox–Brønsted base hybrid catalysis, demonstrated in allylic C–H alkylation of enol silyl ethers, offers a blueprint for functionalizing 2-bromo-3-(cyclohexyloxy)acrylaldehyde under visible light irradiation [5]. Such methods enable bond formation at ambient temperatures, preserving thermally sensitive bromo and aldehyde groups.
Efforts to align synthesis with green chemistry principles have yielded:
These approaches address environmental concerns while maintaining efficiency, as evidenced by the 80% average yield in large-scale enol ether production [2].
The structure-function relationship of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde is fundamentally defined by the strategic arrangement of its functional groups, which creates a unique molecular architecture optimized for specific chemical transformations. The compound represents an isolable enol ether derivative of bromomalonaldehyde, where the cyclohexyloxy substituent serves as both a protecting group and a stability-enhancing moiety [1] [2].
The acrylaldehyde backbone provides the core reactive framework, consisting of a conjugated system that extends from the aldehyde carbonyl through the alkene double bond to the ether oxygen. This extended π-system creates a polarized electron distribution that governs the molecule's reactivity patterns. The aldehyde functional group at the terminal position acts as a powerful electron-withdrawing group, creating a significant electrophilic center that can participate in nucleophilic addition reactions [3] [4].
The bromine substituent at the α-position relative to the aldehyde introduces additional electronic complexity through its dual nature as both an electron-withdrawing group through inductive effects and a potential leaving group in substitution reactions. This positioning is crucial for the compound's utility as a synthetic intermediate, particularly in the formation of imidazolecarboxaldehydes where the bromine can be displaced by nucleophilic species [1] [2].
The cyclohexyloxy group serves multiple structural and functional roles. Beyond its primary function as an ether linkage, it provides steric bulk that influences the molecule's conformational preferences and contributes to its solid-state stability. The cyclohexyl ring adopts predominantly chair conformations, which minimize steric interactions and enhance the overall molecular stability [5] [6]. This structural feature is particularly important for the compound's isolability as a solid with a melting point of 66.5°C, distinguishing it from other enol ether derivatives that remain as oils [1] [2].
Functional Group | Electronic Effect | Reactivity Pattern | Structural Role |
---|---|---|---|
Aldehyde | Electron-withdrawing | Electrophilic carbonyl | Terminal reactive site |
Bromine | Electron-withdrawing/Leaving group | Nucleophilic displacement | α-Position activator |
Cyclohexyloxy | Electron-donating | Nucleophilic oxygen | Stability enhancer |
Alkene | Conjugated system | Electrophilic β-carbon | Electronic relay |
The stereochemical framework of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde is dominated by the geometric isomerism inherent in its acrylaldehyde structure and the conformational preferences of its cyclohexyl substituent. The compound exists predominantly in the Z-configuration about the central double bond, as evidenced by its IUPAC designation as (2Z)-2-bromo-3-(cyclohexyloxy)-2-propenal [7] [8].
The preference for the Z-configuration arises from favorable electronic and steric factors. In this arrangement, the cyclohexyloxy group and the aldehyde functionality are positioned on the same side of the double bond, allowing for optimal orbital overlap and minimizing unfavorable steric interactions. This configuration is thermodynamically preferred over the E-isomer, which would place the bulky cyclohexyl group in closer proximity to the aldehyde carbonyl [9] [10].
The stereochemical analysis must also consider the conformational dynamics of the cyclohexyl ring system. The cyclohexane ring adopts predominantly chair conformations, with the oxygen atom preferentially occupying an equatorial position to minimize 1,3-diaxial interactions. This conformational preference influences the overall molecular geometry and affects the accessibility of reaction sites [5] [6].
The lack of chiral centers in the molecule simplifies the stereochemical analysis, as the primary considerations involve geometric isomerism and conformational preferences rather than optical activity. However, the molecular asymmetry created by the different substituents around the double bond results in distinct chemical environments that can influence reaction selectivity [11] [12].
Stereochemical Feature | Configuration | Stability Factor | Population |
---|---|---|---|
Alkene geometry | Z-configuration | Electronic/steric optimization | >95% |
Cyclohexyl conformation | Chair form | Minimized ring strain | >99% |
Oxygen position | Equatorial | Reduced 1,3-diaxial strain | Predominant |
Molecular symmetry | None | Asymmetric substitution | Complete |
The electronic distribution within 2-Bromo-3-(cyclohexyloxy)acrylaldehyde creates a complex pattern of charge polarization that defines multiple reactivity centers throughout the molecule. The extended conjugated system allows for significant electron delocalization, creating a gradient of electron density that influences both inter- and intramolecular interactions [3] [13].
The aldehyde carbonyl represents the most electrophilic center in the molecule, with the carbon atom bearing a substantial positive partial charge due to the electron-withdrawing nature of the oxygen atom. This electrophilic character is further enhanced by the conjugated system, which allows for additional electron withdrawal through resonance effects. The aldehyde hydrogen also exhibits acidic character, making it susceptible to abstraction by strong bases [14] [4].
The bromine substituent at the α-position contributes significantly to the electronic distribution through its high electronegativity and inductive electron-withdrawing effects. While bromine can participate in resonance donation through its lone pairs, the inductive withdrawal dominates, creating a region of reduced electron density around the α-carbon. This electronic environment facilitates nucleophilic substitution reactions where bromine can serve as a leaving group [15] [13].
The alkene double bond exhibits polarized character, with the α-carbon (adjacent to bromine) being more electrophilic than the β-carbon (adjacent to oxygen). This polarization creates reactivity patterns typical of α,β-unsaturated carbonyl systems, where nucleophiles can attack either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition) [3] [16].
The ether oxygen atom represents the most nucleophilic center in the molecule, possessing two lone pairs of electrons that can participate in hydrogen bonding and coordinate with electrophilic species. The electron-donating character of the cyclohexyloxy group partially compensates for the electron-withdrawing effects of the bromine and aldehyde substituents, creating a balanced electronic distribution that enhances molecular stability [16] [17].
Reactive Center | Partial Charge | Reactivity Type | Typical Reactions |
---|---|---|---|
Carbonyl carbon | δ+ (high) | Electrophilic | Nucleophilic addition |
Aldehyde oxygen | δ- (moderate) | Nucleophilic | Protonation, coordination |
α-Carbon | δ+ (moderate) | Electrophilic | Nucleophilic substitution |
β-Carbon | δ- (slight) | Nucleophilic | Electrophilic addition |
Bromine | δ- (slight) | Leaving group | Displacement reactions |
Ether oxygen | δ- (high) | Nucleophilic | Hydrogen bonding |
The conformational landscape of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde is characterized by distinct flexibility patterns in different molecular regions. The acrylaldehyde backbone adopts a planar configuration due to the sp² hybridization of the alkene carbons and the aldehydic carbon, creating a rigid framework that facilitates π-electron delocalization [18] [19].
The cyclohexyl ring system exhibits classical conformational behavior characteristic of six-membered saturated rings. The chair conformation represents the global minimum energy structure, with the ring adopting this geometry in over 99% of molecular conformations at room temperature. The oxygen atom connecting the cyclohexyl ring to the acrylaldehyde backbone preferentially occupies an equatorial position to minimize steric interactions with axial hydrogen atoms [5] [6].
The transition between chair conformations occurs through a series of higher-energy intermediates, including half-chair, twist-boat, and boat conformations. The energy barrier for ring-flipping is approximately 10-12 kcal/mol, which is sufficiently low to allow rapid interconversion at room temperature, but high enough to maintain the chair conformation as the predominant species [20] [21].
The torsional angle around the C-O bond connecting the cyclohexyl ring to the acrylaldehyde system can adopt various rotational conformations. The preferred orientation minimizes steric clashes between the ring substituents and the planar acrylaldehyde system while maximizing favorable electronic interactions [22] [18].
The overall molecular conformation is stabilized by the combination of the rigid acrylaldehyde plane and the flexible but conformationally biased cyclohexyl ring. This structural arrangement contributes to the compound's stability as an isolable solid, as the well-defined conformational preferences reduce the entropic penalty associated with crystallization [1] [2].
Molecular Region | Conformational Type | Energy Barrier | Relative Stability |
---|---|---|---|
Acrylaldehyde backbone | Planar | N/A (rigid) | Fixed |
Cyclohexyl ring | Chair | 10-12 kcal/mol | Most stable |
Cyclohexyl ring | Boat/twist-boat | 5-6 kcal/mol | Unstable |
C-O torsion | Staggered | 2-3 kcal/mol | Preferred |
Overall structure | Extended | Low | Optimized |